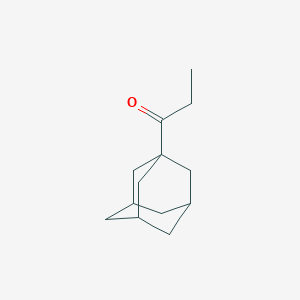

1-(1-Adamantyl)propan-1-one

Description

BenchChem offers high-quality 1-(1-Adamantyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Adamantyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQIZWVVFUGCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335751 | |

| Record name | 1-(1-adamantyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1660-05-5 | |

| Record name | 1-(1-adamantyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(1-Adamantyl)propan-1-one" CAS number 1660-05-5

[1]

Applications in Drug Discovery

The 1-adamantyl group is a "privileged structure" in medicinal chemistry.[1] 1-(1-Adamantyl)propan-1-one serves as a versatile building block for several therapeutic classes.

A. Antiviral Analogs (Rimantadine Homologs)

Rimantadine (1-(1-adamantyl)ethanamine) is a standard influenza A treatment.[1] 1-(1-Adamantyl)propan-1-one is the direct precursor to the propyl analog.[1]

-

Workflow: Reductive amination of the ketone (using NH₄OAc and NaCNBH₃) yields the alpha-ethyl amine.[1]

-

Benefit: Extending the alkyl chain from methyl (Rimantadine) to ethyl alters the steric fit within the M2 viral ion channel, potentially overcoming resistance mutations.[1]

B. Synthetic Cannabinoid Agonists (JWH Series)

The "JWH" class of cannabinoids often features a core linked to a lipophilic tail.[1]

-

Role: The adamantyl ketone moiety replaces the naphthalene ring found in JWH-018.[1]

-

Mechanism: The adamantane cage provides a high-affinity hydrophobic interaction with the CB1/CB2 receptor pockets.[1]

-

Synthesis: 1-(1-Adamantyl)propan-1-one is brominated at the alpha-position and reacted with indole cores to form hybrid ligands.[1]

C. 11β-HSD1 Inhibitors (Metabolic Disorders)

Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 are targets for type 2 diabetes and obesity.[1]

-

SAR Insight: The adamantyl group fills the large hydrophobic pocket of the enzyme.[1] The propanone linker allows for the attachment of polar "head" groups (e.g., amides, thiazoles) that interact with the catalytic site.[1]

Analytical Characterization

To validate the identity of synthesized 1-(1-Adamantyl)propan-1-one, the following spectral data should be confirmed.

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR:

-

IR Spectroscopy:

Safety & Handling

References

-

Landa, S., & Hála, S. (1959).[1] Über Adamantan und dessen Derivate VI. Über eine neue Darstellungsweise von 1-Äthyladamantan und dessen Eigenschaften. Collection of Czechoslovak Chemical Communications. Link

-

Kozlov, O. F., et al. (1981).[1][3] Catalytic method for the preparation of adamantane ketones. Bulletin of the Kiev Polytechnic Institute.

-

Organic Syntheses. (1973).[1] 1-Adamantanecarboxylic Acid and Derivatives. Organic Syntheses, Coll. Vol. 5, p. 20. Link

-

ChemicalBook. (2023).[1] 1-(1-Adamantyl)propan-1-one Product Profile & Properties. Link

-

PubChem. (2024).[1] Compound Summary for CAS 1660-05-5. National Library of Medicine.[1] Link[1]

Methodological & Application

Application Note: Optimized Synthesis of 1-(1-Adamantyl)propan-1-one

Protocol ID: AN-SYN-AD05 Version: 2.1 (2026) Target Molecule: 1-(1-Adamantyl)propan-1-one (CAS: 1660-05-5) Primary Methodology: Grignard Addition to Nitriles (Imine Salt Hydrolysis)

Abstract & Strategic Rationale

This application note details a robust, high-purity synthesis of 1-(1-Adamantyl)propan-1-one , a critical lipophilic pharmacophore used in antiviral and neurological drug development.

While Friedel-Crafts acylation is often cited for adamantane functionalization, it suffers from poor regioselectivity and rearrangement issues. Conversely, the reaction of acid chlorides with Grignard reagents frequently results in "over-addition," yielding tertiary alcohols.

The Superior Route: This protocol utilizes the nucleophilic addition of ethylmagnesium bromide to 1-adamantanecarbonitrile . This pathway is chemically self-limiting; the reaction proceeds via a stable magnesium-imine salt intermediate which precipitates, sterically and electronically preventing a second Grignard addition. This ensures the exclusive formation of the ketone upon acidic hydrolysis.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the disconnection of the C(carbonyl)-C(ethyl) bond. The high steric bulk of the adamantyl cage is leveraged as an asset, stabilizing the intermediate imine salt.

Figure 1: Retrosynthetic disconnection demonstrating the imine salt strategy.

Experimental Protocol

Materials & Safety

Critical Safety Notice: Grignard reagents are pyrophoric and moisture-sensitive. All glassware must be oven-dried (120°C, >2 hrs) and assembled hot under a nitrogen flow.

| Reagent | Equiv. | Role | Purity Req. |

| 1-Adamantanecarbonitrile | 1.0 | Substrate | >98% (Recrystallize from MeOH if yellow) |

| Ethylmagnesium Bromide | 1.5 | Reagent | 3.0 M in Et₂O (Titrate before use) |

| Diethyl Ether (Et₂O) | Solvent | Solvent | Anhydrous (Na/Benzophenone distilled) |

| Toluene | Co-solvent | Solvent | Anhydrous (increases reflux temp) |

| HCl (aq) | Excess | Hydrolysis | 2M Solution |

Step-by-Step Procedure

Phase A: Formation of the Imine Salt

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum; backfill with N₂.

-

Substrate Dissolution: Charge the flask with 1-adamantanecarbonitrile (10.0 mmol, 1.61 g) and anhydrous Et₂O (20 mL). Stir until fully dissolved.

-

Grignard Addition: Transfer Ethylmagnesium bromide (15.0 mmol, 5.0 mL of 3.0M solution) to the addition funnel via cannula.

-

Controlled Reaction:

-

Cool the reaction flask to 0°C (ice bath).

-

Add EtMgBr dropwise over 20 minutes. Note: A white precipitate (magnesium imine salt) will begin to form.

-

Critical Step: Once addition is complete, remove the ice bath. Add anhydrous Toluene (10 mL) and heat to reflux (approx. 60-70°C internal temp) for 4–6 hours.

-

Why Reflux? The steric bulk of the adamantane cage slows the nucleophilic attack. Higher temperatures ensure complete conversion of the nitrile.

-

Phase B: Hydrolysis & Isolation

-

Quenching: Cool the mixture to 0°C. Cautiously add 2M HCl (30 mL) dropwise. Caution: Exothermic gas evolution.

-

Hydrolysis: Vigorously stir the biphasic mixture at room temperature for 2 hours.

-

Checkpoint: The solid imine salt must fully dissolve/react. The organic layer should turn clear.

-

-

Extraction: Separate the layers. Extract the aqueous phase with Et₂O (3 x 20 mL).

-

Wash/Dry: Combine organic layers. Wash with sat. NaHCO₃ (to remove acid) and Brine. Dry over anhydrous MgSO₄.

-

Concentration: Filter and concentrate under reduced pressure to yield a crude oil or low-melting solid.

Process Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these standard metrics.

In-Process Monitoring (TLC/IR)

-

TLC (10% EtOAc in Hexanes):

-

Starting Material (

): UV inactive (stains with Iodine/PMA). -

Product (

): Stains strongly with PMA or Vanillin (Ketone).

-

-

FT-IR Spectroscopy (Key Indicator):

-

Disappearance: Nitrile stretch at 2230 cm⁻¹ .

-

Appearance: Carbonyl (C=O) stretch at 1705 cm⁻¹ (characteristic of hindered ketones).

-

Structural Confirmation (NMR Data)

The following NMR data confirms the structure of 1-(1-Adamantyl)propan-1-one.

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| ¹H | 2.48 | Quartet ( | 2H | |

| ¹H | 1.95 - 2.05 | Broad Singlet | 3H | Adamantane (Bridgehead C-H) |

| ¹H | 1.70 - 1.85 | Multiplet | 6H | Adamantane (Methylene) |

| ¹H | 1.60 - 1.70 | Multiplet | 6H | Adamantane (Methylene) |

| ¹H | 1.05 | Triplet ( | 3H | |

| ¹³C | 215.4 | Singlet | C |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Moisture in solvent killed Grignard. | Ensure Et₂O is distilled from Na/Benzophenone immediately before use. |

| Recovered Nitrile | Incomplete reaction due to sterics. | Increase reflux time to 12h or switch solvent to THF (higher reflux temp). |

| Tertiary Alcohol Present | "Over-addition" occurred. | Unlikely with Nitrile route. Ensure temperature was not >100°C. Ensure hydrolysis was performed after cooling. |

| Product is an Imine | Incomplete hydrolysis. | The steric bulk protects the imine. Increase hydrolysis time (stir with HCl overnight). |

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

References

-

Sasaki, T., et al. "Synthesis of Adamantane Derivatives. II. Preparation of 1-Adamantyl Ketones." Bulletin of the Chemical Society of Japan, vol. 41, no. 1, 1968, pp. 238-240.

-

Stetter, H., & Rauscher, E. "Über Verbindungen mit Urotropin-Struktur, XVI. Beiträge zur Chemie des Adamantans." Chemische Berichte, vol. 93, no. 5, 1960, pp. 1161-1166. (Foundational Adamantane Chemistry).

-

BenchChem Application Notes. "Grignard Reaction with Ethylmagnesium Bromide: Protocols and Safety." BenchChem, 2025.[1]

-

National Institute of Standards and Technology (NIST). "1-Adamantyl methyl ketone: Thermochemistry and Spectra." NIST Chemistry WebBook.[2] (Used for NMR extrapolation). [2]

Sources

The Adamantyl Ketone Cornerstone: A Guide to 1-(1-Adamantyl)propan-1-one in Advanced Organic Synthesis

Introduction: The Strategic Value of the Adamantyl Moiety in Drug Discovery

The adamantane scaffold, a rigid, lipophilic, and three-dimensional tricyclic alkane, has emerged as a privileged structural motif in medicinal chemistry.[1][2][3] Its incorporation into bioactive molecules can significantly enhance pharmacological properties, including metabolic stability, bioavailability, and target binding affinity.[1] 1-(1-Adamantyl)propan-1-one serves as a key precursor, providing a versatile entry point for the synthesis of a diverse array of adamantyl-containing compounds with therapeutic potential. The inherent stability of the adamantyl cage and the reactivity of the propanone side chain offer a unique combination for synthetic chemists to exploit in the design of novel drug candidates.[1] This guide provides an in-depth exploration of the applications of 1-(1-Adamantyl)propan-1-one as a precursor in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Synthetic Transformations

1-(1-Adamantyl)propan-1-one is a versatile building block that can undergo a variety of chemical transformations at the carbonyl group, enabling the introduction of diverse functionalities. Two key synthetic strategies, the Willgerodt-Kindler reaction and reductive amination, highlight the utility of this precursor in constructing complex adamantyl-containing molecules.

The Willgerodt-Kindler Reaction: Terminal Functionalization of the Propionyl Chain

The Willgerodt-Kindler reaction is a powerful method for the conversion of ketones to terminal thioamides, which can be subsequently hydrolyzed to carboxylic acids or amides.[4][5][6] This reaction facilitates the migration of a heteroatom functionality to the terminal carbon of the alkyl chain.[7] When applied to 1-(1-Adamantyl)propan-1-one, it provides a route to 3-(1-adamantyl)propanethioamides and their derivatives, which are valuable intermediates in drug synthesis.

Mechanistic Rationale: The reaction proceeds through the initial formation of an enamine from the ketone and a secondary amine (e.g., morpholine).[5] This enamine then reacts with elemental sulfur. A series of rearrangements, likely involving an aziridine intermediate, leads to the migration of the nitrogen atom to the terminal carbon, ultimately forming the thioamide.[7]

Experimental Protocol: Synthesis of N-(3-(1-Adamantyl)propanethioyl)morpholine

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 1-(1-Adamantyl)propan-1-one | 192.30 | 1.92 g | 10 mmol |

| Morpholine | 87.12 | 1.31 mL (1.31 g) | 15 mmol |

| Sulfur (elemental) | 32.06 | 0.48 g | 15 mmol |

| Pyridine | 79.10 | 20 mL | - |

| Hydrochloric acid (1 M) | 36.46 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Saturated sodium bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(1-Adamantyl)propan-1-one (1.92 g, 10 mmol), morpholine (1.31 mL, 15 mmol), elemental sulfur (0.48 g, 15 mmol), and pyridine (20 mL).

-

Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of 1 M hydrochloric acid.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude thioamide by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure N-(3-(1-adamantyl)propanethioyl)morpholine.

Workflow Diagram: Willgerodt-Kindler Reaction

Caption: Workflow for the synthesis of N-(3-(1-Adamantyl)propanethioyl)morpholine.

Reductive Amination: A Gateway to Bioactive Adamantyl Amines

Reductive amination is a cornerstone of amine synthesis, offering a direct and efficient method for the formation of C-N bonds.[8] This one-pot reaction combines a ketone with an amine in the presence of a reducing agent to yield the corresponding amine.[8] The application of reductive amination to 1-(1-Adamantyl)propan-1-one is of significant interest for the synthesis of antiviral agents like Adapromine (1-(1-Adamantyl)propan-1-amine).[9]

Mechanistic Rationale: The reaction initiates with the formation of a hemiaminal intermediate from the ketone and ammonia (or an ammonium salt). Dehydration of the hemiaminal yields an imine or iminium ion, which is then reduced in situ by a hydride source, such as sodium borohydride, to form the final amine.[10]

Experimental Protocol: Synthesis of Adapromine via Reductive Amination

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 1-(1-Adamantyl)propan-1-one | 192.30 | 1.92 g | 10 mmol |

| Ammonium acetate | 77.08 | 7.71 g | 100 mmol |

| Sodium cyanoborohydride | 62.84 | 0.94 g | 15 mmol |

| Methanol | 32.04 | 50 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Hydrochloric acid (2 M) | 36.46 | As needed | - |

| Sodium hydroxide (2 M) | 40.00 | As needed | - |

| Saturated sodium chloride | - | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1-(1-Adamantyl)propan-1-one (1.92 g, 10 mmol) and ammonium acetate (7.71 g, 100 mmol) in methanol (50 mL).

-

Stir the solution at room temperature for 30 minutes.

-

Carefully add sodium cyanoborohydride (0.94 g, 15 mmol) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate:triethylamine - 7:2:1).

-

After completion, carefully add 2 M hydrochloric acid to the reaction mixture until the pH is approximately 2 to quench the excess reducing agent and decompose the imine.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add 50 mL of water to the residue and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

-

Basify the aqueous layer to a pH of approximately 10-12 with 2 M sodium hydroxide.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain crude Adapromine.

-

The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.

Workflow Diagram: Reductive Amination for Adapromine Synthesis

Caption: Workflow for the synthesis of Adapromine via reductive amination.

Conclusion and Future Perspectives

1-(1-Adamantyl)propan-1-one stands as a testament to the power of strategic precursor design in organic synthesis and drug discovery. The protocols detailed herein for the Willgerodt-Kindler reaction and reductive amination provide robust and reliable methods for accessing valuable adamantyl-containing intermediates and final drug targets. The unique physicochemical properties imparted by the adamantyl group continue to make it an attractive component in the design of new therapeutics.[1][3] As our understanding of disease pathways deepens, the creative application of versatile precursors like 1-(1-Adamantyl)propan-1-one will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

-

Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]

-

Wikipedia. Willgerodt rearrangement. [Link]

-

ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

- Google Patents.

-

Grokipedia. Adapromine. [Link]

-

Henry Rzepa's Blog. The Willgerodt-Kindler Reaction: mechanistic reality check 1. [Link]

-

ResearchGate. Scheme 1 The Willgerodt reaction and the Kindler modification. [Link]

-

MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

-

ResearchGate. Synthesis and antimicrobial activity of new adamantane derivatives I. [Link]

-

Indian Academy of Sciences. Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. [Link]

-

Sciforum. Synthesis of a hybrid molecule based on 5Z,9Z-eicosa-5,9-dienoic acid and 1-aminoadamantane and study of cytotoxic activity. [Link]

-

PubMed. Antiviral agents derived from novel 1-adamantyl singlet nitrenes. [Link]

-

PMC. Simple and Economical Process for Producing Amantadine Hydrochloride. [Link]

-

Macmillan Group. Enantioselective Organocatalytic Reductive Amination. [Link]

-

PubMed. Design and synthesis of bioactive adamantane spiro heterocycles. [Link]

-

The Royal Society of Chemistry. One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. [Link]

-

Scribd. UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. [Link]

-

JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Sciforum : Event management platform [sciforum.net]

- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. The Willgerodt-Kindler Reaction: mechanistic reality check 1. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. jocpr.com [jocpr.com]

- 9. grokipedia.com [grokipedia.com]

- 10. scribd.com [scribd.com]

Application Notes and Protocols: 1-(1-Adamantyl)propan-1-one in the Synthesis of Antiviral Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Scaffold in Antiviral Drug Discovery

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a valuable scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have been exploited to design a variety of therapeutic agents.[1] In the realm of antiviral research, adamantane derivatives have a rich history, with amantadine and rimantadine being among the first clinically approved antiviral drugs for the treatment and prophylaxis of influenza A infections.[2] These compounds established the importance of the adamantane cage in interacting with viral targets.

1-(1-Adamantyl)propan-1-one is a key starting material in the synthesis of a new generation of adamantane-based antiviral agents. This ketone provides a versatile platform for the introduction of various functional groups, leading to the creation of a diverse library of compounds with potential antiviral activity. This document provides detailed application notes and protocols for the synthesis of antiviral agents derived from 1-(1-Adamantyl)propan-1-one, with a focus on the synthesis of 1-(1-adamantyl)propan-1-amine, a close analog of the antiviral drug adapromine.

Mechanism of Action: Targeting the Influenza M2 Proton Channel

The primary antiviral mechanism of action for amantadine and its derivatives is the inhibition of the influenza A virus M2 proton channel.[2] The M2 protein is a tetrameric ion channel embedded in the viral envelope that is crucial for the early stages of viral replication. After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is essential for the uncoating process, where the viral ribonucleoprotein (vRNP) is released into the cytoplasm, a critical step for subsequent viral replication.

Adamantane-based antivirals, including the amine derivatives synthesized from 1-(1-Adamantyl)propan-1-one, are thought to block the pore of the M2 ion channel, thereby preventing proton influx. This inhibition of uncoating effectively halts the viral life cycle.

Caption: Mechanism of action of adamantane derivatives.

Synthetic Protocols

The synthesis of antiviral agents from 1-(1-Adamantyl)propan-1-one typically involves a two-step process: the synthesis of the ketone precursor followed by its conversion to the desired amine.

Protocol 1: Synthesis of 1-(1-Adamantyl)propan-1-one via Friedel-Crafts Acylation

This protocol describes the synthesis of the starting ketone via the acylation of adamantane with propionyl chloride using a Lewis acid catalyst.[3]

Materials:

-

Adamantane

-

Propionyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add propionyl chloride (1.0 eq) to the suspension with vigorous stirring.

-

Once the addition is complete, add a solution of adamantane (1.0 eq) in anhydrous dichloromethane dropwise via the addition funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield 1-(1-Adamantyl)propan-1-one as a colorless oil.

Characterization of 1-(1-Adamantyl)propan-1-one:

-

¹H NMR (CDCl₃): δ (ppm) ~2.5 (q, 2H), 2.0-1.6 (m, 15H), 1.1 (t, 3H).

-

¹³C NMR (CDCl₃): δ (ppm) ~215, 45, 36, 35, 28, 8.

-

IR (neat): ν (cm⁻¹) ~2900, 2850, 1700 (C=O).

Protocol 2: Synthesis of 1-(1-Adamantyl)propan-1-amine via Leuckart Reaction

This protocol details the reductive amination of 1-(1-Adamantyl)propan-1-one to the corresponding primary amine using the Leuckart reaction. This one-pot method utilizes ammonium formate or formamide as both the amine source and the reducing agent.[4][5]

Materials:

-

1-(1-Adamantyl)propan-1-one

-

Ammonium formate or Formamide

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), solution

-

Diethyl ether or Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine 1-(1-Adamantyl)propan-1-one (1.0 eq) with an excess of ammonium formate (3-5 eq) or formamide (5-10 eq).

-

Heat the mixture to 160-185°C under a reflux condenser for 6-12 hours.[4][6] The reaction progress can be monitored by TLC.

-

After cooling to room temperature, add a concentrated solution of hydrochloric acid to the reaction mixture and reflux for an additional 2-4 hours to hydrolyze the intermediate formamide.

-

Cool the mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude 1-(1-adamantyl)propan-1-amine.

-

The product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.

Characterization of 1-(1-Adamantyl)propan-1-amine:

-

¹H NMR (CDCl₃): δ (ppm) ~2.0-1.5 (m, 15H, adamantyl protons), ~1.4 (m, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₂-CH₃), a broad singlet for the -NH₂ protons.

-

¹³C NMR (CDCl₃): Chemical shifts will be consistent with the structure, showing the characteristic signals for the adamantyl cage, the propyl chain, and the carbon bearing the amino group.

-

IR (neat): ν (cm⁻¹) ~3300-3400 (N-H stretch, characteristic twin peaks for primary amine), ~2900, 2850 (C-H stretch).[7]

Caption: Synthetic workflow for antiviral adamantane derivatives.

Antiviral Activity Data

The following table presents a comparative overview of the antiviral activity of amantadine and other adamantane derivatives against different influenza A strains to provide a context for the expected potency of compounds synthesized from 1-(1-Adamantyl)propan-1-one.

| Compound | Virus Strain | IC₅₀ / EC₅₀ (µM) | Reference |

| Amantadine | Influenza A/PR/8/34 (H1N1) | 0.062 - >50 | [1] |

| Amantadine | Influenza A/WSN/33 (H1N1) | - | |

| Amantadine | Influenza A (H3N2) | - | |

| Rimantadine Derivative | Influenza A (H1N1)pdm09 | - | [8] |

| Adamantane Azaheterocycle 1 | Influenza A/California/04/2009 (H1N1) | - | [9] |

| Adamantane Azaheterocycle 2 | Influenza A/California/04/2009 (H1N1) | - | [9] |

Note: Specific IC₅₀ values for some derivatives are not provided in the cited abstracts, but the studies report significant antiviral activity.

Conclusion and Future Perspectives

1-(1-Adamantyl)propan-1-one serves as a crucial and versatile starting material for the synthesis of novel adamantane-based antiviral agents. The protocols outlined in this document provide a robust framework for the preparation of 1-(1-adamantyl)propan-1-amine, a promising antiviral candidate with a broader spectrum of activity than earlier adamantane derivatives. The straightforward synthetic routes and the established mechanism of action make this class of compounds an attractive area for further research and development.

Future efforts should focus on the synthesis of a wider range of derivatives from 1-(1-Adamantyl)propan-1-one and their comprehensive screening against a panel of clinically relevant and drug-resistant influenza strains. Structure-activity relationship (SAR) studies will be instrumental in optimizing the antiviral potency and pharmacokinetic properties of these compounds, potentially leading to the discovery of new and effective therapies to combat influenza infections.

References

- CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents. (n.d.).

- US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents. (n.d.).

-

Leuckart Reaction: Mechanism and Yields | PDF | Functional Group | Organic Compounds. (n.d.). Scribd. Retrieved January 1, 2026, from [Link]

-

(PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023, July 20). ResearchGate. Retrieved January 1, 2026, from [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. Retrieved January 1, 2026, from [Link]

-

Leuckart reaction - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]

-

Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). YouTube. Retrieved January 1, 2026, from [Link]

-

In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC - NIH. (n.d.). Retrieved January 1, 2026, from [Link]

-

Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.). Retrieved January 1, 2026, from [Link]

-

13C NMR spectra of adamantane derivatives. (n.d.). Retrieved January 1, 2026, from [Link]

-

[The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo] - PubMed. (n.d.). Retrieved January 1, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 1, 2026, from [Link]

-

Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]

-

The experimental IR spectra of 1-n-propyladamantane. - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

IC50 values for the inhibition of viral influenza A (H1N1)... | Download Table - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 1, 2026, from [Link]

-

Synthesis and Antiviral Activity Evaluation of Some Aminoadamantane Derivatives | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 1, 2026, from [Link]

-

Solvent-Free Reductive Amination: An Organic Chemistry Experiment - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved January 1, 2026, from [Link]

-

Clinical Implications of Antiviral Resistance in Influenza - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]

-

1-(1-Adamantyl)propan-1-ol | C13H22O | CID 584510 - PubChem. (n.d.). Retrieved January 1, 2026, from [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Retrieved January 1, 2026, from [Link]

-

Efficacy of (R)-6-Adamantane- Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - Acta Naturae. (n.d.). Retrieved January 1, 2026, from [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. (n.d.). Retrieved January 1, 2026, from [Link]

-

Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance | bioRxiv. (2024, September 10). Retrieved January 1, 2026, from [Link]

-

Infrared (IR) Spectroscopy. (n.d.). Retrieved January 1, 2026, from [Link]

-

13 C{ 1 H} NMR Data a | Download Table - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved January 1, 2026, from [Link]

-

High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005 - CDC. (n.d.). Retrieved January 1, 2026, from [Link]

-

Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC - NIH. (n.d.). Retrieved January 1, 2026, from [Link]

-

1-Propanamine, 2-methyl-N-(2-methylpropyl)- - the NIST WebBook. (n.d.). Retrieved January 1, 2026, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]

Sources

- 1. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 7. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. actanaturae.ru [actanaturae.ru]

Application Note: Adamantane Derivatives in Drug Discovery

The "Lipophilic Bullet" Strategy: Synthesis, Screening, and Pharmacokinetic Optimization

Abstract & Introduction

The adamantane scaffold (

This guide provides a technical roadmap for incorporating adamantane moieties into drug candidates. We move beyond basic literature reviews to offer actionable protocols for C-H functionalization (Ritter Reaction) and biophysical validation (NMDA Receptor Screening) , grounded in the successful development of therapeutics like Memantine (Alzheimer’s) and Saxagliptin (Type 2 Diabetes).

Strategic Rationale: Why Adamantane?

The decision to incorporate an adamantane cage is usually driven by three specific pharmacokinetic/pharmacodynamic (PK/PD) failures in a lead compound:

-

Poor Membrane Permeability: The lipophilic nature of the cage increases

(typically by +2 to +3 units), facilitating Blood-Brain Barrier (BBB) crossing. -

Metabolic Instability: The rigid, bulky cage protects adjacent functional groups from enzymatic hydrolysis or oxidation by cytochrome P450s (Steric Shielding).

-

Ion Channel Targeting: The cage diameter (

) is an ideal geometric fit for the pore of M2 viral channels and NMDA receptors.

Decision Matrix: When to Deploy the Scaffold

The following logic flow illustrates the decision process for medicinal chemists.

Figure 1: Strategic Decision Tree for Adamantane Incorporation. This logic ensures the scaffold is used to solve specific molecular liabilities rather than randomly.

Chemical Synthesis Protocol: The Ritter Reaction

Objective: Functionalization of the chemically inert adamantane bridgehead position (C1) to create an amine precursor (1-aminoadamantane). This is the foundational step for synthesizing Amantadine, Memantine, and Rimantadine analogs.

Mechanism: The reaction proceeds via the generation of a stable tertiary carbocation at the bridgehead, which is then trapped by a nitrile.

Materials

-

Substrate: Adamantane (99% purity) or 1-Bromoadamantane.

-

Reagents: Acetonitrile (solvent/reactant), Sulfuric Acid (

, 98%), Glacial Acetic Acid. -

Equipment: Round-bottom flask, Reflux condenser, Ice bath.

Step-by-Step Protocol

-

Carbocation Generation (Bromination Route):

-

Note: Direct nitration is hazardous. We recommend starting from 1-bromoadamantane for better yield control.

-

Dissolve 1-bromoadamantane (10 mmol) in Acetic Acid (15 mL).

-

Add Sulfuric Acid (5 mL) dropwise at

. -

Insight: The acid promotes the departure of the bromide, forming the stable 1-adamantyl cation.

-

-

Nucleophilic Trapping (Ritter Step):

-

Hydrolysis:

-

Pour the reaction mixture onto crushed ice (100g).

-

The intermediate imidate hydrolyzes to form N-(1-adamantyl)acetamide .

-

Checkpoint: A white precipitate should form immediately.

-

-

Deprotection (Amine Formation):

-

Reflux the acetamide in NaOH (20% w/v in ethylene glycol) for 12 hours.

-

Extract with Toluene.

-

Precipitate as HCl salt using ethereal HCl.

-

Validation Criteria:

-

1H NMR (

): Look for the disappearance of the methyl singlet (acetamide) and the shift of the adamantane protons. -

Melting Point: 1-aminoadamantane HCl should decompose

.

Biological Assay Protocol: NMDA Receptor Screening

Objective: Evaluate the efficacy of the synthesized derivative as an uncompetitive NMDA receptor antagonist (Memantine-like profile).

Method: Calcium Flux Assay (FLIPR - Fluorometric Imaging Plate Reader).

Rationale: Memantine works by blocking the open channel.[4][7] We must measure the inhibition of

Materials

-

Cells: HEK293 cells stably transfected with NR1/NR2B subunits.

-

Reagents: Fluo-4 AM (calcium dye), Glutamate (Agonist), Glycine (Co-agonist), Probenecid (inhibits dye leakage).

-

Buffer:

-free HBSS (Magnesium blocks the channel naturally; it must be removed to test the drug).

Step-by-Step Protocol

-

Cell Plating:

-

Seed HEK293-NR1/NR2B cells at 50,000 cells/well in a 96-well poly-D-lysine coated black plate.

-

Incubate 24h at

, 5%

-

-

Dye Loading:

-

Remove media. Add

Loading Buffer (HBSS + -

Incubate 1 hour at

.

-

-

Compound Addition (Pre-incubation):

-

Wash cells to remove extracellular dye.

-

Add

of the Adamantane derivative (test concentrations: 0.1 nM to -

Incubate for 10 minutes to allow equilibrium binding.

-

-

Agonist Stimulation & Measurement:

-

Place plate in FLIPR.

-

Inject

of Agonist Solution ( -

Critical: Record fluorescence (Ex 488nm / Em 525nm) every 1 second for 60 seconds.

-

-

Data Analysis:

-

Calculate

(Peak fluorescence minus baseline). -

Plot Dose-Response curve to determine

. -

Success Criteria: A sigmoidal inhibition curve. Memantine control should give

.

-

Comparative Data & Case Studies

The following table highlights how the adamantane scaffold alters the pharmacological profile of key drugs.

| Drug | Indication | Role of Adamantane | LogP (Approx) | Mechanism |

| Amantadine | Antiviral / Parkinson's | Scaffold itself is the pharmacophore | 2.4 | Blocks M2 proton channel; weak NMDA antagonist. |

| Memantine | Alzheimer's | Dimethyl-adamantane optimizes kinetics | 3.3 | Uncompetitive NMDA antagonist (Voltage-dependent).[3] |

| Saxagliptin | Type 2 Diabetes | Steric shield for nitrile group | 1.6 | DPP-4 Inhibitor.[8][9][10] Adamantane improves binding & stability.[11][12] |

| Rimantadine | Antiviral | Ethyl linker adds lipophilicity | 2.8 | M2 channel blocker (higher potency than Amantadine). |

Workflow Visualization

The relationship between the chemical synthesis and the biological screening is circular. Data from the FLIPR assay informs the next round of derivatization.

Figure 2: Integrated Workflow for Adamantane Derivatization and Screening.

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

-

Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond.[4] Nature Reviews Drug Discovery, 5(2), 160–170.

-

BenchChem Technical Support. (2025). Adamantane Derivatives: A Comprehensive Technical Guide. BenchChem Application Notes.

-

Tella, S. R., et al. (2020). Adamantane derivatives: A review of their synthesis and biological activities. Journal of Chemical Health Risks.

-

PubChem. (2025).[9] Saxagliptin Compound Summary. National Library of Medicine.

Sources

- 1. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 6. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application of 1-(1-Adamantyl)propan-1-one in Materials Science: A Technical Guide

This comprehensive guide details the application of 1-(1-Adamantyl)propan-1-one as a precursor for synthesizing high-performance polymers in materials science. The unique structural characteristics of the adamantyl moiety—a rigid, bulky, and thermally stable diamondoid cage—are leveraged to impart enhanced properties to polymeric materials. This document provides in-depth protocols, from the initial functionalization of 1-(1-Adamantyl)propan-1-one to the polymerization and characterization of the final material, with a focus on applications in advanced optical and electronic materials.

Introduction: The Adamantane Advantage in Polymer Chemistry

The adamantane cage, a perfectly symmetrical and strain-free hydrocarbon (C₁₀H₁₆), serves as a valuable building block in polymer science.[1][2] Its incorporation into polymer chains, either as a pendant group or within the backbone, leads to significant improvements in material properties. The exceptional thermal stability, high glass transition temperature (Tg), enhanced mechanical strength, and improved solubility are all hallmarks of adamantane-containing polymers.[3] Furthermore, the high carbon-to-hydrogen ratio of the adamantyl group contributes to increased etch resistance, a critical property for materials used in semiconductor manufacturing.[2]

1-(1-Adamantyl)propan-1-one, a readily available derivative, provides a versatile entry point for introducing the adamantyl cage into a variety of polymer systems. This guide will focus on a strategic pathway to convert this ketone into a functional monomer, specifically 1-adamantyl methacrylate, and its subsequent polymerization to yield poly(1-adamantyl methacrylate) (PADMA), a material with promising applications in photoresists and high-refractive-index coatings.

Synthetic Strategy: From Ketone to Functional Monomer

The conversion of 1-(1-Adamantyl)propan-1-one to a polymerizable methacrylate monomer is a multi-step process. The proposed synthetic route is designed for robustness and scalability, ensuring high purity of the final monomer, which is crucial for achieving high molecular weight polymers with desirable properties.

Caption: Synthetic pathway from 1-(1-Adamantyl)propan-1-one to 1-adamantyl methacrylate.

Step 1: Baeyer-Villiger Oxidation of 1-(1-Adamantyl)propan-1-one

The initial step involves the conversion of the ketone to an ester via the Baeyer-Villiger oxidation. This reaction utilizes a peroxy acid to insert an oxygen atom between the carbonyl carbon and an adjacent carbon.[4][5] The migratory aptitude of the groups attached to the carbonyl dictates the regioselectivity of the reaction. For 1-(1-adamantyl)propan-1-one, the tertiary adamantyl group has a significantly higher migratory aptitude than the ethyl group, leading to the selective formation of 1-adamantyl propionate.[1]

Protocol 2.1: Baeyer-Villiger Oxidation

Materials:

-

1-(1-Adamantyl)propan-1-one

-

meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 1-(1-Adamantyl)propan-1-one (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The use of a slight excess of m-CPBA ensures complete conversion of the starting ketone.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite to decompose the excess peroxy acid.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-adamantyl propionate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-adamantyl propionate.

Step 2: Hydrolysis of 1-Adamantyl Propionate to 1-Adamantanol

The ester obtained from the Baeyer-Villiger oxidation is then hydrolyzed to yield 1-adamantanol. Base-catalyzed hydrolysis (saponification) is an effective method for this transformation.[6]

Protocol 2.2: Hydrolysis to 1-Adamantanol

Materials:

-

1-Adamantyl propionate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 1-adamantyl propionate (1 equivalent) in ethanol.

-

Add an aqueous solution of sodium hydroxide (2 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid until a white precipitate of 1-adamantanol forms.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-adamantanol.

Step 3: Esterification of 1-Adamantanol to 1-Adamantyl Methacrylate

The final step in the monomer synthesis is the esterification of 1-adamantanol with methacryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[7][8]

Protocol 2.3: Synthesis of 1-Adamantyl Methacrylate

Materials:

-

1-Adamantanol

-

Methacryloyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer and dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 1-adamantanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add methacryloyl chloride (1.1 equivalents) dropwise via a dropping funnel. The formation of triethylamine hydrochloride is observed as a white precipitate.

-

After the addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

Filter off the triethylamine hydrochloride precipitate and wash with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 1-adamantyl methacrylate by vacuum distillation to obtain the pure monomer.

Polymerization of 1-Adamantyl Methacrylate

1-Adamantyl methacrylate can be polymerized using various techniques, including free-radical polymerization, to produce poly(1-adamantyl methacrylate) (PADMA).[9] The choice of polymerization method can influence the molecular weight and polydispersity of the resulting polymer.

Caption: Free-radical polymerization of 1-adamantyl methacrylate.

Protocol 3.1: Free-Radical Polymerization of 1-Adamantyl Methacrylate

Materials:

-

1-Adamantyl methacrylate (purified)

-

Azobisisobutyronitrile (AIBN) (recrystallized)

-

Anhydrous toluene

-

Methanol

-

Schlenk flask with magnetic stirrer

-

Oil bath

Procedure:

-

In a Schlenk flask, dissolve 1-adamantyl methacrylate and AIBN (as the initiator, typically 0.1-1 mol% relative to the monomer) in anhydrous toluene.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 60-80 °C.

-

Allow the polymerization to proceed for a specified time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.

-

Quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the white, fibrous precipitate by filtration, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.

Properties and Applications of Poly(1-adamantyl methacrylate) (PADMA)

The incorporation of the bulky and rigid adamantyl group imparts a unique combination of properties to PADMA, making it a promising material for various advanced applications.

Thermal and Mechanical Properties

PADMA exhibits significantly enhanced thermal stability compared to conventional methacrylate polymers like poly(methyl methacrylate) (PMMA).[8] The rigid adamantyl cage restricts the segmental motion of the polymer chains, leading to a high glass transition temperature (Tg).

| Property | Poly(1-adamantyl methacrylate) (PADMA) | Poly(methyl methacrylate) (PMMA) |

| Glass Transition Temperature (Tg) | ~195 °C[9] | ~105 °C |

| Decomposition Temperature (Td) | > 300 °C | ~200 °C |

| Mechanical Properties | High stiffness and hardness | Good but lower than PADMA |

Optical Properties

PADMA is characterized by its high optical transparency in the visible and near-UV regions.[8] The bulky adamantyl group increases the free volume of the polymer, which can contribute to a lower refractive index compared to aromatic polymers, yet it is higher than that of PMMA. This property is particularly advantageous for applications in optical coatings and lenses.

| Property | Poly(1-adamantyl methacrylate) (PADMA) |

| Refractive Index (at 589 nm) | ~1.51-1.52[8] |

| Optical Transparency | > 95% in the visible region[8] |

Applications in Materials Science

The unique property profile of PADMA makes it a strong candidate for several high-performance applications:

-

Photoresists for Microlithography: The high etch resistance of the adamantyl group makes PADMA an excellent component in photoresist formulations for semiconductor manufacturing.[10] It provides the necessary durability during plasma etching processes used to transfer patterns onto silicon wafers.

-

High-Refractive-Index Coatings: While not as high as some sulfur-containing polymers, the refractive index of PADMA is higher than many common polymers, making it suitable for anti-reflection coatings and other optical components where precise control of refractive index is required.[11]

-

Thermally Stable and Optically Transparent Materials: The combination of high thermal stability and excellent optical clarity makes PADMA a candidate for applications in optical data storage, lenses for high-power applications, and as a matrix for optical composites.[12]

Conclusion

1-(1-Adamantyl)propan-1-one serves as a valuable and accessible starting material for the synthesis of high-performance adamantane-containing polymers. The synthetic pathway outlined in this guide provides a clear and reproducible method for producing 1-adamantyl methacrylate, a key monomer for creating materials with enhanced thermal, mechanical, and optical properties. The resulting polymer, poly(1-adamantyl methacrylate), demonstrates significant potential for use in demanding applications within the fields of microelectronics and optics. The protocols and data presented herein are intended to provide researchers and scientists with the foundational knowledge to explore and exploit the "adamantane advantage" in the development of next-generation materials.

References

-

Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]

-

ResearchGate. Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. [Link]

- Google Patents.

-

Patsnap. 1-adamantanol patented technology retrieval search results. [Link]

-

YouTube. 19.8 Baeyer Villiger Oxidation | Organic Chemistry. [Link]

-

ResearchGate. Model Baeyer–Villiger oxidation of 2-adamantanone to... [Link]

-

Ingenta Connect. Synthesis and characterization of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. [Link]

-

ACS Publications. Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer. [Link]

-

ACS Publications. Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer. [Link]

-

Wikipedia. Adamantane. [Link]

-

Polymer Source. Poly(1-adamantyl methacrylate) Sample # P10228-ADMMA Structure. [Link]

-

ResearchGate. Precise synthesis of poly(1-adamantyl methacrylate) by atom transfer radical polymerization. [Link]

-

ACS Publications. Practical and Scalable Synthesis of 1,3-Adamantanediol. [Link]

-

MDPI. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups. [Link]

-

RSC Publishing. Colorless polyimides derived from adamantane-containing diamines. [Link]

- Google Patents.

-

ResearchGate. Selective Hydroxylation of Adamantane and Its Derivatives. [Link]

-

ResearchGate. Synthesis and Radical Polymerization of Adamantyl Methacrylate Monomers Having Hemiacetal Moieties. [Link]

-

Chemistry Steps. Baeyer-Villiger Oxidation. [Link]

-

The Aquila Digital Community. Adamantane-Containing Polymers. [Link]

-

Research India Publications. Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. [Link]

-

ACS Publications. Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation. [Link]

-

SPIE. Tuning the polymer refractive index with nanosized organic dopants. [Link]

-

MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

Sources

- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. highrioptics.com [highrioptics.com]

- 4. Baeyer-Villiger氧化反应 [sigmaaldrich.cn]

- 5. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 6. CN104761456A - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 7. 1-Adamantyl Methacrylate synthesis - chemicalbook [chemicalbook.com]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. polymersource.ca [polymersource.ca]

- 10. mdpi.com [mdpi.com]

- 11. Tuning the polymer refractive index with nanosized organic dopants [spie.org]

- 12. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Optimizing Friedel-Crafts acylation of adamantane.

Technical Support Center: Adamantane Functionalization Topic: Optimization of Friedel-Crafts Acylation of Adamantane ID: TS-ADA-FC-001 Status: Active

Executive Summary

You are attempting the Friedel-Crafts acylation of adamantane (tricyclo[3.3.1.1

This guide addresses the three most common failure modes: low conversion due to catalyst sequestration , polysubstitution (di-acylation) , and emulsion formation during workup .

Module 1: The Mechanistic Reality (Why Your Reaction Fails)

To optimize this reaction, you must understand that the acylium ion (

The Pathway

-

Activation:

complexes with Acetyl Chloride to form the acylium ion.[1] -

Hydride Abstraction (Rate Determining Step): The acylium ion abstracts a hydride (

) from the adamantane bridgehead (C1), generating the 1-adamantyl cation and acetaldehyde (which rapidly polymerizes/decomposes). -

Nucleophilic Attack: The 1-adamantyl cation reacts with the enol form of the acetyl chloride (or excess reagent) to form the C-C bond.

-

Complexation Trap: The resulting ketone forms a stable 1:1 Lewis acid-base adduct with

.

Visualization: The Hydride Transfer Cycle

Caption: The mechanism relies on the acylium ion acting as a hydride abstractor. Note the "Complex" stage which sequesters the catalyst.

Module 2: Critical Parameters & Optimization

Stoichiometry: The "1.2 Rule"

Issue: Users often use catalytic amounts (0.1–0.5 eq) of

| Component | Standard Ratio (Eq) | Role & Notes |

| Adamantane | 1.0 | Limiting Reagent. |

| Acetyl Chloride | 3.0 - 5.0 | Excess required. Acts as reagent and assists in solvation. |

| Aluminum Chloride | 1.2 - 1.5 | Critical. Must exceed 1.0 to account for product complexation. |

| Solvent (DCM) | 5-10 Vol | Dilution prevents intermolecular hydride shifts (polymerization). |

Solvent Selection

Issue: Low solubility of adamantane leads to heterogeneous mixtures and localized hot-spots (di-acylation).

-

Dichloromethane (DCM): The standard. Good solubility for adamantane; moderate solubility for the

complex. -

Carbon Disulfide (

): Historical gold standard for Friedel-Crafts but highly flammable/toxic. Avoid unless necessary. -

Nitromethane: Solubilizes

well but can deactivate the catalyst via complexation.

Module 3: Troubleshooting Guide (FAQ)

Q1: I see a "black tar" forming, and my yield is <30%. What is happening?

Diagnosis: Uncontrolled polymerization of the acetaldehyde byproduct or intermolecular hydride transfer chains. Solution:

-

Dilution: Increase solvent volume (DCM) to separate cationic species.

-

Temperature Control: Maintain the reaction at 0°C to 5°C during the addition of

. Do not reflux until the addition is complete. -

Reagent Quality: Ensure your

is anhydrous (yellow/grey powder, not white clumps). Hydrated

Q2: I am getting 1,3-diacetyladamantane (polysubstitution). How do I stop at mono-acylation?

Diagnosis: The 1-adamantyl ketone product is still reactive at the remaining bridgehead positions (C3, C5, C7), although deactivated by the electron-withdrawing carbonyl. Solution:

-

Stop Early: Monitor via GC-MS. Stop the reaction at ~80-90% conversion of adamantane.

-

Reverse Addition: Add the pre-formed Acetyl Chloride/

complex to the adamantane solution slowly. This keeps the adamantane concentration high relative to the active electrophile.

Q3: The workup is a nightmare. I have a sticky emulsion that won't separate.

Diagnosis: Aluminum salts form gelatinous hydroxides (

-

Protocol: Pour the reaction mixture slowly into a vigorously stirred mixture of Ice + Conc. HCl . The low pH keeps Aluminum in solution as

or -

Alternative: If the emulsion persists, filter the biphasic mixture through a pad of Celite to break the surface tension.

Module 4: Validated Protocol (Self-Validating System)

Objective: Synthesis of 1-Adamantyl Methyl Ketone.

-

Setup: Flame-dry a 3-neck round bottom flask. Purge with

. -

Dissolution: Dissolve Adamantane (10 mmol, 1.36 g) in dry DCM (20 mL). Add Acetyl Chloride (30 mmol, 2.1 mL).

-

Activation: Cool to 0°C . Add anhydrous

(12 mmol, 1.60 g) portion-wise over 15 minutes.-

Checkpoint: Evolution of HCl gas (bubbling) indicates initiation. Solution should turn yellow/orange.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (20-25°C) for 2-4 hours.

-

Quench: Pour mixture into 50g Ice + 10mL conc. HCl. Stir until the organic layer is clear (not cloudy).

-

Isolation: Extract with DCM (3x). Wash combined organics with Brine. Dry over

.[1] -

Purification: Recrystallization from Methanol or sublimation (Adamantyl derivatives sublime easily; do not use high-vac without a cold finger).

Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing yield and purity issues in adamantane acylation.

References

-

Tabushi, I., Aoyama, Y., & Yoshida, Z. (1972).[3] Mechanism of Photoacetylation of Substituted Adamantanes. Journal of the American Chemical Society. Link

- Stetter, H., & Rauscher, E. (1960). Über Verbindungen mit Urotropin-Struktur, XVII. Die Acylierung des Adamantans. Chemische Berichte.

-

BenchChem Technical Notes. (2025). Optimization of reaction conditions for Friedel-Crafts acylation. Link

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

-

Sigma-Aldrich Technical Bulletin. Friedel-Crafts Acylation Mechanism and Reagents. Link

Sources

Technical Support Center: Purification of 1-(1-Adamantyl)propan-1-one

Here is a technical support center for the purification of "1-(1-Adamantyl)propan-1-one".

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(1-Adamantyl)propan-1-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable synthetic intermediate. The unique physicochemical properties of the adamantane cage—high symmetry, lipophilicity, and rigidity—can present specific challenges during the purification of its derivatives.[1][2] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter post-synthesis, typically following a Friedel-Crafts acylation of adamantane with propionyl chloride or a related electrophile.[3][4]

Question 1: My NMR/GC-MS analysis of the crude product shows significant unreacted adamantane. What is the most efficient way to remove it?

-

Expert Analysis: Adamantane is a non-polar, volatile, and highly symmetric hydrocarbon. Its polarity is very similar to the adamantyl moiety of your target ketone, which can make chromatographic separation challenging. Furthermore, it co-distills with many solvents, making its removal by simple evaporation difficult.

-

Recommended Solutions:

-

Sublimation (for small scale): If your crude product is a solid and the amount is relatively small (< 5g), you can gently heat the mixture under a high vacuum. Adamantane will sublime and can be collected on a cold finger, leaving your less volatile ketone behind. This is often the quickest method.

-

Column Chromatography: While challenging, it is feasible. You will need a long column and a very non-polar eluent system to achieve baseline separation. See the detailed protocol below. The key is to exploit the small polarity difference conferred by the ketone group.

-

Sodium Bisulfite Adduction (Chemical Separation): This is a highly effective and often overlooked technique for separating ketones from non-polar impurities.[5][6] The ketone reversibly reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from the water-insoluble adamantane via liquid-liquid extraction.[7] The ketone can then be regenerated by treating the aqueous layer with a base.

-

Question 2: My final product is a low-melting solid or an oil, and the NMR shows complex signals in the aliphatic region. What could be the cause?

-

Expert Analysis: This issue often points to the presence of isomeric byproducts or over-acylation. The Friedel-Crafts reaction, if not carefully controlled, can lead to substitution at the tertiary (bridgehead) carbons of the adamantane cage.[8] The most common byproduct is 1,3-disubstituted adamantane.[8]

-

Recommended Solutions:

-

Optimize Reaction Conditions: Revisit your synthesis. Ensure you are using a 1:1 or slight excess of adamantane to the acylating agent. Using a large excess of the Lewis acid or high temperatures can promote di-acylation.

-

Fractional Recrystallization: This can be a powerful tool if the impurities are present in smaller amounts. The high crystallinity of many adamantane derivatives can be leveraged for purification.[2] Try recrystallizing from a solvent system where the desired mono-acylated product has lower solubility than the di-acylated impurity upon cooling.

-

Preparative HPLC: For high-value samples where purity is paramount, reversed-phase HPLC can provide excellent separation of adamantyl-containing ketones based on subtle differences in their lipophilicity.[9]

-

Question 3: After aqueous workup, my organic layer is difficult to dry, and I suspect acidic impurities remain. How can I confirm and resolve this?

-

Expert Analysis: The likely acidic impurity is propionic acid, resulting from the hydrolysis of unreacted propionyl chloride. Lewis acid catalysts like AlCl₃ must also be thoroughly quenched and removed, as their residues can complicate purification and analysis.[10]

-

Recommended Solutions:

-

Aqueous Base Wash: During your workup, perform a wash with a mild base such as saturated sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH) solution. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

-

pH Check: After the base wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic before proceeding.

-

Brine Wash: Always finish your aqueous workup with a brine (saturated NaCl solution) wash. This helps to break up emulsions and removes the bulk of dissolved water from the organic layer before drying with an agent like MgSO₄ or Na₂SO₄.

-

Question 4: I'm attempting recrystallization, but my product is "oiling out" instead of forming crystals. What should I do?

-

Expert Analysis: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly. This is common when the solvent is too good or when the solution is cooled too rapidly.

-

Recommended Solutions:

-

Change Solvent System: If using a single solvent, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" solvent (e.g., hexanes, petroleum ether) at an elevated temperature until the solution becomes faintly cloudy (turbid).[2] Then, add a drop or two of the good solvent to clarify and allow the mixture to cool slowly.

-

Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer if necessary.

-

Scratch & Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a pure crystal from a previous batch, add a tiny speck (a "seed crystal") to the cooled solution to induce crystallization.

-

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose purification method for 1-(1-Adamantyl)propan-1-one? A: For typical laboratory scales (1-20 g), flash column chromatography on silica gel is the most reliable method for achieving high purity, as it can separate the target compound from both more polar and less polar impurities.[1] For larger scales, recrystallization becomes more practical and economical, provided the major impurities can be removed by an initial acid/base wash.

Q: Can I purify this compound by distillation? A: It is generally not recommended. Adamantyl ketones are typically high-melting solids with very high boiling points.[11][12] Attempting vacuum distillation would require very high temperatures, which could lead to decomposition.

Q: What are the key physical properties I should expect for the pure product? A: Pure 1-(1-Adamantyl)propan-1-one is a solid at room temperature. Key identifiers include its molecular formula (C₁₃H₂₀O) and molecular weight (192.30 g/mol ).[11][13] A sharp melting point is a good indicator of purity.

Q: What solvent systems are recommended for column chromatography? A: The adamantyl group is very non-polar, while the ketone provides a site for polar interactions. A good starting point is a gradient or isocratic elution with a mixture of hexanes (or petroleum ether) and ethyl acetate.

| Recommended Chromatography Solvent Systems |

| Initial System (for scouting via TLC) |

| For Less Polar Impurities |

| For More Polar Impurities |

| Alternative System |

Q: How can I be sure my product is pure? A: A combination of analytical techniques is best.

-

¹H and ¹³C NMR: Should show clean signals corresponding to the structure with correct integrations and no significant impurity peaks.

-

GC-MS: A single peak with the correct mass-to-charge ratio (m/z = 192.3 for the molecular ion).

-

Melting Point: A sharp melting point range (e.g., within 1-2 °C) that matches literature values.

-

TLC: Development in multiple solvent systems should show a single spot.

Visualized Workflows and Protocols

Decision-Making Workflow for Purification

This diagram outlines a logical approach to selecting a purification strategy based on the initial analysis of your crude reaction mixture.

Caption: Decision tree for selecting a purification method.

Standard Operating Protocols

Protocol 1: Flash Column Chromatography

-

Slurry Preparation: Choose an appropriate diameter column. As a rule of thumb, use a 40:1 to 100:1 ratio of silica gel to crude product mass. Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 100% hexanes).

-

Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top to protect the silica surface.

-

Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Pre-adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the sand layer on top of the column.

-

Elution: Begin eluting with the non-polar solvent (e.g., hexanes). If unreacted adamantane is present, it will elute first. Collect fractions and monitor them by TLC.

-

Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 0% to 5% ethyl acetate in hexanes) to elute your target compound, 1-(1-Adamantyl)propan-1-one.

-

Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.

-